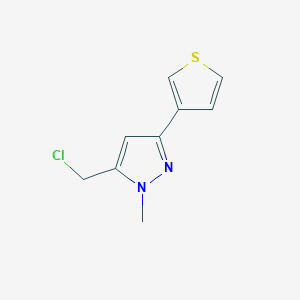

5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Description

5-(Chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative featuring a thiophen-3-yl group at the 3-position, a methyl group at the 1-position, and a reactive chloromethyl group at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group serves as a versatile site for further functionalization, enabling the synthesis of more complex molecules . The thiophen-3-yl substituent introduces aromaticity and electronic effects that can influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-10)4-9(11-12)7-2-3-13-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBCLOUCLWDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been reported to influence several biological pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Thiophene derivatives have been reported to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly impact the action of a compound .

Biochemical Analysis

Biochemical Properties

5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, cell signaling, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and the overall metabolic flux by modulating the activity of key enzymes. For instance, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of this compound within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within these compartments is essential for its activity and function.

Biological Activity

5-(Chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClN2S |

| Molecular Weight (g/mol) | 212.695 |

| CAS Number | 876316-96-0 |

| IUPAC Name | 5-(chloromethyl)-1-methyl-3-thiophen-2-yl-1H-pyrazole |

| InChI Key | GQMRXNSYTBKJTB-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Notable activities include:

- Antimicrobial Activity : Studies have demonstrated that pyrazole compounds can inhibit the growth of various bacteria and fungi. The presence of the thiophene ring enhances this activity by increasing lipophilicity and facilitating membrane penetration .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase enzymes (COX). This mechanism is similar to that of established drugs like celecoxib .

- Anticancer Potential : Preliminary studies suggest that certain pyrazole derivatives may induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The specific mechanisms involve modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 10 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of various pyrazoles, this compound demonstrated a marked reduction in edema in animal models when compared to a placebo group. The compound inhibited COX-2 expression significantly, supporting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its structural features. The chloromethyl group enhances electrophilicity, allowing for better interaction with nucleophilic sites on target enzymes or receptors. Additionally, the thiophene moiety contributes to increased hydrophobic interactions, improving binding affinity .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural features and applications of 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole with related compounds:

Key Observations:

- Thiophen-3-yl vs. In contrast, trifluoromethyl groups (as in ) are strongly electron-withdrawing, improving metabolic stability and lipophilicity in pharmaceuticals .

- Chloromethyl Reactivity: The chloromethyl group is a common reactive site across these compounds, enabling nucleophilic substitution reactions to introduce amines, thiols, or other functional groups .

- Agrochemical Relevance: Compounds with difluoromethoxy and trifluoromethyl groups (e.g., ) are prominent in agrochemicals due to their resistance to hydrolysis and enhanced bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis strategies centered around the pyrazole core functionalization and halogenation chemistry.

A common synthetic route includes:

- Starting Material : 3-(thiophen-3-yl)-1H-pyrazole or its methylated derivative.

- Methylation Step : Introduction of the methyl group at the N1 position of the pyrazole ring, often achieved using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

- Chloromethylation Step : Introduction of the chloromethyl group at the 5-position of the pyrazole ring. This is typically performed by reacting the methylated pyrazole intermediate with chloromethylating agents such as chloromethyl ethyl ether or formaldehyde and hydrochloric acid under acidic or basic conditions.

One reported method involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole with chloromethyl ethyl ether in the presence of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, yielding the chloromethylated product.

Industrial Scale Production

On an industrial scale, the synthesis follows similar chemical transformations but is optimized for higher yield and efficiency:

- Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry.

- Purification techniques including recrystallization or chromatographic separation to obtain high-purity product.

Industrial processes emphasize minimizing hazardous reagents and waste, improving atom economy, and ensuring reproducibility.

Detailed Research Findings and Reaction Parameters

Reaction Conditions Summary

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Methylation | Methyl iodide or methyl sulfate; base (NaH) | DMF or similar | Room temp to 60°C | Selective N1 methylation on pyrazole |

| Chloromethylation | Chloromethyl ethyl ether + base (NaH) | DMF | 50-100°C | Substitution at C5 position |

| Purification | Recrystallization or chromatography | Various | Ambient | To isolate pure 5-(chloromethyl) product |

Mechanistic Insights

- The methylation step proceeds via nucleophilic substitution on the pyrazole nitrogen.

- Chloromethylation involves electrophilic substitution at the 5-position of the pyrazole ring, where the chloromethyl group is introduced through a halomethylating agent.

- The choice of base and solvent is critical to avoid side reactions and to promote regioselectivity.

Yield and Selectivity

- Reported yields for the chloromethylation step are generally moderate to high (60-85%), depending on reaction conditions and purification methods.

- Selectivity is influenced by reaction temperature, solvent polarity, and reagent ratios.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| Base-mediated chloromethylation with chloromethyl ethyl ether | High regioselectivity; well-established | Requires careful handling of reagents; DMF solvent toxicity | Laboratory and pilot scale |

| Acid-catalyzed halogenation (literature methods) | Simpler reagents; potential for continuous flow | Lower selectivity; possible side reactions | Industrial scale possible |

| Alternative halogenation using formaldehyde/HCl | Readily available reagents | Harsh acidic conditions; side products | Limited by substrate stability |

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-component reactions (MCRs) starting from substituted pyrazole precursors and thiophene derivatives. For example, chloromethylation can be achieved using chloroalkylation agents like dichloromethane derivatives under basic conditions. Optimization strategies include:

- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at the chloromethyl site .

- Solvent effects: Polar aprotic solvents (e.g., DMF or THF) improve reactivity by stabilizing intermediates .

- Temperature control: Reactions performed at 60–80°C balance kinetic efficiency and thermal decomposition risks .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields >70% are achievable with rigorous exclusion of moisture .

Advanced: How do computational methods like DFT elucidate the electronic and steric effects of the thiophen-3-yl group on reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electronic effects: The thiophen-3-yl group introduces electron-withdrawing character via conjugation, lowering the LUMO energy at the pyrazole ring’s C5 position, favoring electrophilic substitutions .

- Deprotonation sites: The most acidic proton is at the pyrazole’s C5 position (predicted pKa ~18–20 in THF), confirmed by comparative iodination experiments .

- Steric hindrance: Thiophene’s bulkiness reduces accessibility to the chloromethyl group, necessitating bulky base selection (e.g., LDA over NaH) for deprotonation .

These insights guide functionalization strategies, such as regioselective cross-coupling or halogenation .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Key signals include the thiophene β-protons (δ 7.2–7.4 ppm) and pyrazole N–CH3 (δ 3.8–4.0 ppm). Chloromethyl (–CH2Cl) protons appear as a singlet at δ 4.5–4.7 ppm .

- 13C NMR: The chloromethyl carbon resonates at δ 45–50 ppm, while thiophene carbons show distinct splitting due to J-coupling .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

- Assay variability: Standardize protocols (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) and use positive controls (e.g., ibuprofen for COX-2) .

- Structural analogs: Compare activity with derivatives lacking the thiophene or chloromethyl group to isolate pharmacophoric contributions .

- Solubility effects: Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts .

Meta-analyses of dose-response curves (IC50/EC50) and molecular docking (e.g., AutoDock Vina) can clarify target interactions .

Advanced: What mechanistic insights explain the chloromethyl group’s role in cross-coupling reactions?

Methodological Answer:

The –CH2Cl moiety acts as a versatile handle for:

- Nucleophilic substitution: Reacts with amines (e.g., benzylamine) in THF/K2CO3 to form secondary amines .

- Suzuki-Miyaura coupling: Requires Pd(PPh3)4 catalyst and arylboronic acids, with Cl acting as a leaving group. Yields improve with microwave-assisted heating (100°C, 30 min) .

- Radical reactions: Under UV light, the C–Cl bond undergoes homolytic cleavage, enabling alkylation of electron-rich aromatics .

Mechanistic studies (e.g., radical trapping with TEMPO) confirm pathways .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the chloromethyl group .

- Decomposition signs: Discoloration (yellow to brown) or precipitate formation indicates degradation. Monitor via TLC (Rf shift) or HPLC .

- Handling: Use gloveboxes for moisture-sensitive reactions. Quench waste with NaHCO3 to neutralize HCl byproducts .

Advanced: How does the thiophen-3-yl group influence intermolecular interactions in crystal packing?

Methodological Answer:

Single-crystal X-ray diffraction (SHELX refinement ) reveals:

- π-π stacking: Thiophene’s aromaticity drives face-to-face stacking (3.5–4.0 Å spacing) with adjacent pyrazole rings, stabilizing the lattice .

- Halogen bonding: The Cl atom participates in weak Cl···S interactions (3.2–3.5 Å) with thiophene sulfur, influencing solubility .

- Torsional angles: The dihedral angle between pyrazole and thiophene rings (~30–40°) impacts molecular planarity and solid-state reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.